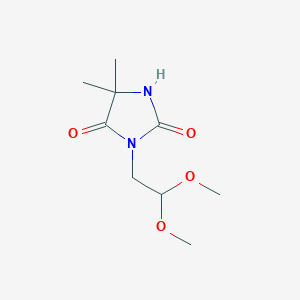
3-(2,2-Dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Cat. No. B8424457
M. Wt: 216.23 g/mol
InChI Key: SEMQQQZGRKHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05807927
Procedure details


85.46 g (0.667 mol) of 5,5-dimethylhydantoin, 110.6 g (0.80 mol) of anhydrous potassium carbonate and 124.0 g (0.7336 mol) of 2-bromoacetaldehyde dimethyl acetal in 600 ml of dimethylformamide are reacted for about 6 hours analogously to Example 1 in a glass apparatus. The reaction mixture is subsequently cooled to room temperature and filtered with suction, the filtrate is evaporated in a rotary evaporator, and the residue is dried at 110° C./0.1 mbar. The crude yield is 143.2 g (99.3% of theory) of 3-(2,2-dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione. 21 g of the crude product are dissolved in 50 ml of 0.1N sodium hydroxide solution at room temperature, and the solution is extracted 3 times by shaking with 30 ml of tert-butyl methyl ether in each case in a separating funnel. The organic phases are combined, the solution is dried using anhydrous sodium sulfate and subsequently filtered, the clear filtrate is evaporated in a rotary evaporator, and the residue is dried for 1 hour at 60° C./0.1 mbar, giving 12.3 g of pure, highly viscous 3-(2,2-dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione having the following analytical data:




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19]Br>CN(C)C=O>[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.46 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
|
Name
|
|
|
Quantity
|
110.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CBr)OC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking with 30 ml of tert-butyl methyl ether in each case in a separating funnel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried at 110° C./0.1 mbar
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
21 g of the crude product are dissolved in 50 ml of 0.1N sodium hydroxide solution at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted 3 times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
subsequently filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the clear filtrate is evaporated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried for 1 hour at 60° C./0.1 mbar
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CN1C(NC(C1=O)(C)C)=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
